![molecular formula C4H12O14P4Sn B14345981 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone CAS No. 96550-78-6](/img/structure/B14345981.png)
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[55]undecane-2,4,8,10-tetrone is a complex organophosphorus compound This compound is notable for its unique structure, which includes multiple hydroxyl groups and a spiro configuration involving phosphorus and tin atoms
準備方法
The synthesis of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone typically involves multi-step organic synthesis techniques. The synthetic route may include the following steps:
Formation of the spiro structure: This involves the reaction of appropriate precursors containing phosphorus and tin atoms under controlled conditions to form the spiro framework.
Introduction of hydroxyl groups: Hydroxylation reactions are carried out to introduce the hydroxyl groups at specific positions on the molecule.
Methylation: Methyl groups are introduced through methylation reactions using reagents such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone has several scientific research applications:
Chemistry: It can be used as a catalyst in various organic reactions due to its unique structure and functional groups.
Biology: The compound may have potential as a biochemical probe or in drug development due to its ability to interact with biological molecules.
Medicine: Research may explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone involves its interaction with specific molecular targets. The hydroxyl groups and spiro structure allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar compounds to 2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone include other organophosphorus compounds with spiro configurations and multiple hydroxyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and functional groups. The uniqueness of this compound lies in its combination of phosphorus, tin, and multiple hydroxyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
96550-78-6 |
|---|---|
分子式 |
C4H12O14P4Sn |
分子量 |
526.73 g/mol |
IUPAC名 |
2,4,8,10-tetrahydroxy-3,9-dimethyl-2,4,8,10-tetraoxo-1,5,7,11-tetraoxa-2λ5,4λ5,8λ5,10λ5-tetraphospha-6-stannaspiro[5.5]undecane-3,9-diol |
InChI |
InChI=1S/2C2H8O7P2.Sn/c2*1-2(3,10(4,5)6)11(7,8)9;/h2*3H,1H3,(H2,4,5,6)(H2,7,8,9);/q;;+4/p-4 |
InChIキー |
VFKMCPQBAZVSHS-UHFFFAOYSA-J |
正規SMILES |
CC1(P(=O)(O[Sn]2(OP1(=O)O)OP(=O)(C(P(=O)(O2)O)(C)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


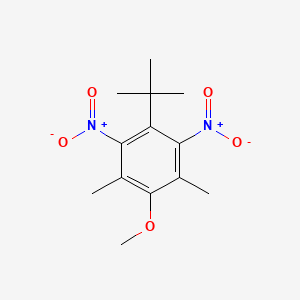
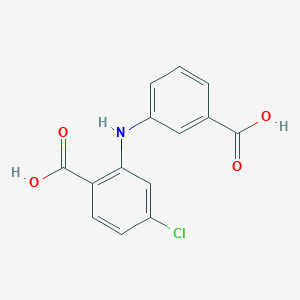
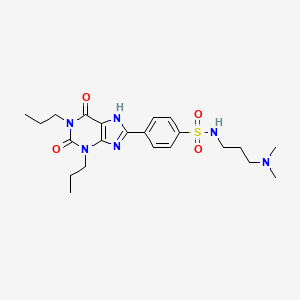
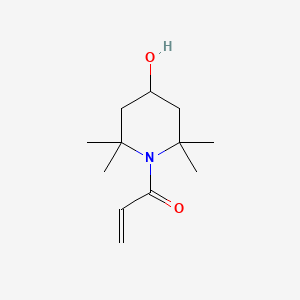
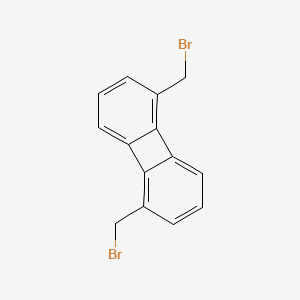
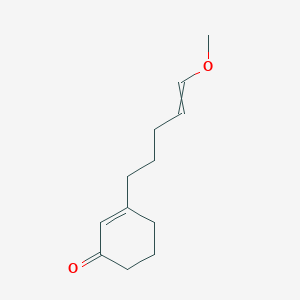
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
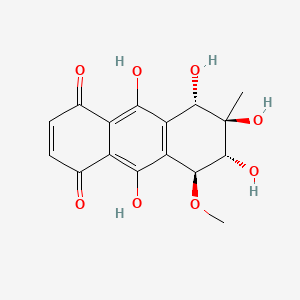
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)
![{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid](/img/structure/B14345945.png)
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)



